2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile)
Overview
Description
2,2’-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) is a chemical compound with the molecular formula C15H17BrN2 and a molecular weight of 305.21 g/mol . It is also known by its IUPAC name, 2-[3-(bromomethyl)-5-(2-cyanopropan-2-yl)phenyl]-2-methylpropanenitrile . This compound is primarily used as an impurity reference standard in pharmaceutical research, particularly in the study of aromatase inhibitors .
Preparation Methods
The synthesis of 2,2’-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) involves several steps. One common method includes the bromination of a precursor compound, followed by a reaction with a nitrile group. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like iron(III) bromide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
2,2’-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like potassium permanganate or sodium borohydride.
Coupling Reactions: It can participate in coupling reactions, forming larger molecules with the help of catalysts like palladium.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2’-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) involves its interaction with specific molecular targets, such as enzymes. The bromomethyl group can form covalent bonds with active sites on enzymes, inhibiting their activity . This inhibition is crucial in the study of enzyme kinetics and the development of enzyme inhibitors .
Comparison with Similar Compounds
Compared to similar compounds, 2,2’-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) is unique due to its specific structure and reactivity. Similar compounds include:
2,2’-(5-Chloromethyl)-1,3-phenylene)bis(2-methylpropanenitrile): Similar in structure but with a chloromethyl group instead of a bromomethyl group.
2,2’-(5-Formyl)-1,3-phenylene)bis(2-methylpropanenitrile): Contains a formyl group, leading to different reactivity and applications.
2,2’-(5-Methyl)-1,3-phenylene)bis(2-methylpropanenitrile): Lacks the halogen group, affecting its chemical behavior.
These comparisons highlight the unique properties and applications of 2,2’-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) in various fields of research.
Properties
IUPAC Name |
2-[3-(bromomethyl)-5-(2-cyanopropan-2-yl)phenyl]-2-methylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2/c1-14(2,9-17)12-5-11(8-16)6-13(7-12)15(3,4)10-18/h5-7H,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXHGCDOJLOZML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CC(=C1)CBr)C(C)(C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468018 | |
Record name | 2,2'-[5-(Bromomethyl)-1,3-phenylene]bis(2-methylpropanenitrile) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120511-84-4 | |
Record name | 5-(Bromomethyl)-α1,α1,α3,α3-tetramethyl-1,3-benzenediacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120511-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120511844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-[5-(Bromomethyl)-1,3-phenylene]bis(2-methylpropanenitrile) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-BROMOMETHYL ANASTROZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OIS19A3U1G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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